![molecular formula C14H13ClFN3S B4018471 N-(3-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4018471.png)
N-(3-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride
Overview
Description
The compound N-(3-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride belongs to a class of organic compounds known for their intriguing chemical and physical properties. Such compounds are of interest in the development of new pharmaceuticals and materials due to their structural uniqueness and potential biological activities.
Synthesis Analysis
Research on similar compounds has involved innovative synthetic strategies. For example, a study by Zhang et al. (2009) described a practical synthesis approach for a key intermediate in the preparation of potent kinase inhibitors, which could be analogous to the synthesis of our compound of interest (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a similar compound was determined, providing insights into the molecular conformation and interactions within the crystal lattice (Repich et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of thieno[2,3-d]pyrimidin derivatives have been explored in the context of their potential biological activities. Studies have shown that modifications to the thieno[2,3-d]pyrimidin core can lead to compounds with significant biological activities (Loidreau et al., 2013).
Scientific Research Applications
Organic Synthesis and Compound Characterization
A key application area involves the synthesis of novel compounds and the exploration of their chemical properties. For instance, the synthesis of p-hydroxycinnamic acid derivatives and investigation of their fluorescence binding with bovine serum albumin demonstrate the utility of related pyrimidin compounds in studying protein interactions and developing new fluorescent probes for biological research (Meng et al., 2012). Furthermore, the synthesis of fluorinated and iodinated pyrrolopyrimidines for PET/SPECT ligands in researching the CRF1 receptor highlights the importance of such compounds in developing diagnostic tools and studying brain receptor distributions (Martarello et al., 2001).
Pharmaceutical Development and Evaluation
Another significant application is in the design and synthesis of compounds for potential pharmaceutical use. For example, the development of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives showcases the investigation into anti-inflammatory and analgesic agents, indicating the role of such compounds in creating new therapeutic options (Muralidharan et al., 2019). Additionally, the synthesis and antimicrobial evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography further underscore the pharmaceutical research applications of these chemical frameworks (Fookes et al., 2008).
properties
IUPAC Name |
N-(3-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3S.ClH/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-5-3-4-10(15)6-11;/h3-7H,1-2H3,(H,16,17,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRSFCDRZPAAQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC(=CC=C3)F)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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